4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate
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Overview
Description
4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate is a chemical compound with the molecular formula C₉H₁₂BrNO₃ and a molecular weight of 262.10 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate typically involves the reaction of 2-methylbutan-2-ol with oxazole-4-carboxylic acid in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different oxazole-based products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various oxazole-based alcohols .
Scientific Research Applications
4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with biological molecules. The oxazole ring structure allows for potential binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-oxazolecarboxylate: Similar in structure but with a methyl group instead of the 2-methylbutan-2-yl group.
2-Bromo-oxazole-4-carboxylic acid methyl ester: Another closely related compound with similar chemical properties.
Uniqueness
4-Bromo-2-methylbutan-2-yl oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutan-2-yl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12BrNO3 |
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Molecular Weight |
262.10 g/mol |
IUPAC Name |
(4-bromo-2-methylbutan-2-yl) 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3-4-10)14-8(12)7-5-13-6-11-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
PRGHBNMBPDIUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCBr)OC(=O)C1=COC=N1 |
Origin of Product |
United States |
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